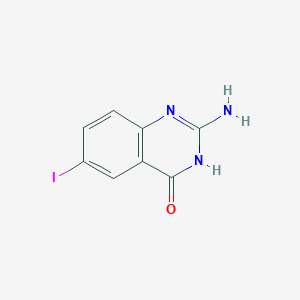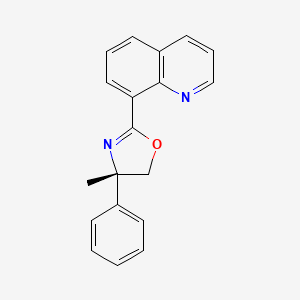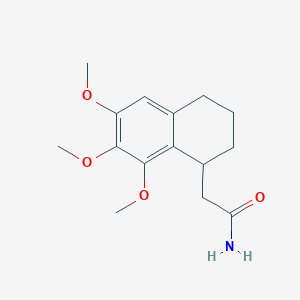
2-(6,7,8-Trimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7,8-Trimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 6,7,8-trimethoxy-1,2,3,4-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(6,7,8-Trimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(6,7,8-Trimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly those targeting neurological disorders.
Pharmacology: The compound is studied for its potential effects on various biological pathways and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of 2-(6,7,8-Trimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group in the compound is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which play crucial roles in cell division and stress response . This inhibition can lead to various biological effects, including anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline, 6,7,8-trimethoxy-1-methyl-: This compound has a similar structure but differs in its functional groups and biological activity.
N-(2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl)acetamide: Another structurally related compound with different pharmacological properties.
Uniqueness
2-(6,7,8-Trimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is unique due to its specific trimethoxyphenyl group, which imparts distinct biological activities, particularly in inhibiting key enzymes involved in cancer progression .
Properties
CAS No. |
618069-86-6 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-(6,7,8-trimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C15H21NO4/c1-18-11-7-9-5-4-6-10(8-12(16)17)13(9)15(20-3)14(11)19-2/h7,10H,4-6,8H2,1-3H3,(H2,16,17) |
InChI Key |
NDRLYNIFFGRPDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(CCCC2=C1)CC(=O)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




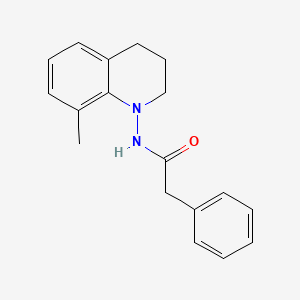
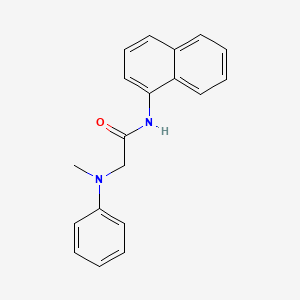



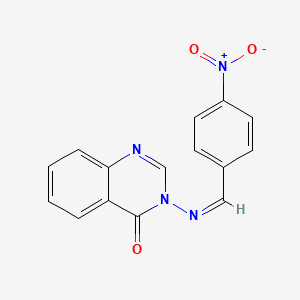
![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide](/img/structure/B11841187.png)

![(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11841196.png)
